![molecular formula C13H14N2O5S B13458070 {[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate](/img/structure/B13458070.png)
{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with carbamoyl and methanesulfonate groups. The unique structure of this compound makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Functionalization: The quinoline core is then functionalized by introducing the carbamoyl group through a reaction with isocyanates.
Methanesulfonation: Finally, the methanesulfonate group is introduced by reacting the intermediate with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline-based compounds with different substituents.
Scientific Research Applications
Chemistry
In chemistry, {[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of {[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its structure and function. Additionally, the carbamoyl and methanesulfonate groups can form covalent bonds with proteins, inhibiting their activity. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar core structure but lacking the additional functional groups.
Carbamazepine: A compound with a carbamoyl group but a different core structure.
Methanesulfonyl Chloride: A reagent used in the synthesis of methanesulfonate derivatives.
Uniqueness
The uniqueness of {[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H14N2O5S |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
[2-oxo-2-[(2-oxo-1H-quinolin-4-yl)methylamino]ethyl] methanesulfonate |
InChI |
InChI=1S/C13H14N2O5S/c1-21(18,19)20-8-13(17)14-7-9-6-12(16)15-11-5-3-2-4-10(9)11/h2-6H,7-8H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
CAMZYCAIIRLVDS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(=O)NCC1=CC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)
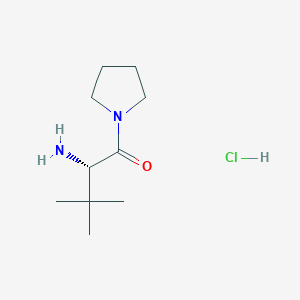

![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
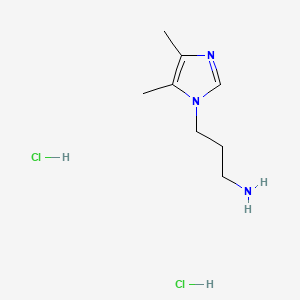
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)

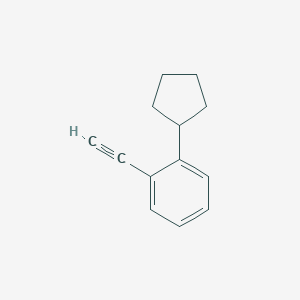
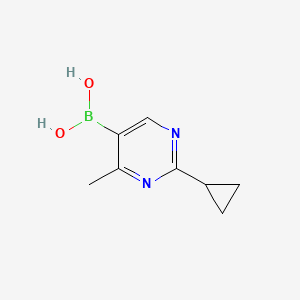
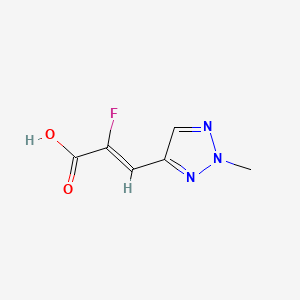
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane](/img/structure/B13458037.png)
![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
